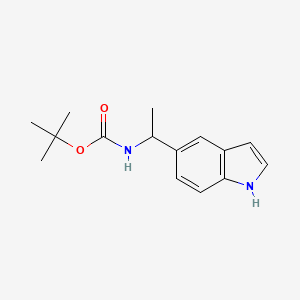![molecular formula C14H17N B8112624 1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)
1'H-Spiro[cyclohexane-1,4'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1H-quinoline-4,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where a quinoline ring is fused to a cyclohexane ring through a single spiro atom. Spiro compounds are known for their three-dimensional architecture, which imparts unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-quinoline-4,1’-cyclohexane] typically involves multi-step reactions. One common method is the cyclization of quinoline derivatives with cyclohexanone under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spiro compounds often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1H-quinoline-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have diverse chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, spiro[1H-quinoline-4,1’-cyclohexane] is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, spiro compounds are studied for their potential as enzyme inhibitors and receptor modulators. The three-dimensional structure of spiro[1H-quinoline-4,1’-cyclohexane] allows it to interact with biological targets in unique ways .
Medicine
Spiro[1H-quinoline-4,1’-cyclohexane] and its derivatives are investigated for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, spiro compounds are used in the development of new materials, including polymers and advanced composites. The unique properties of spiro[1H-quinoline-4,1’-cyclohexane] contribute to the development of materials with enhanced mechanical and thermal properties .
Wirkmechanismus
The mechanism of action of spiro[1H-quinoline-4,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[indole-3,1’-cyclohexane]
- Spiro[oxindole-3,1’-cyclohexane]
- Spiro[pyrrolidine-3,1’-cyclohexane]
Uniqueness
Spiro[1H-quinoline-4,1’-cyclohexane] is unique due to its quinoline ring, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. The presence of the quinoline ring enhances its potential for biological activity and its utility in synthetic chemistry .
Eigenschaften
IUPAC Name |
spiro[1H-quinoline-4,1'-cyclohexane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-4-8-14(9-5-1)10-11-15-13-7-3-2-6-12(13)14/h2-3,6-7,10-11,15H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCVGWHZRMIXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B8112559.png)
![Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B8112571.png)



![2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid](/img/structure/B8112599.png)
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)




